

# Plasma kallikrein-IN-1 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Plasma kallikrein-IN-1 |           |
| Cat. No.:            | B14918764              | Get Quote |

# An In-Depth Technical Guide to Plasma Kallikrein-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Plasma kallikrein-IN-1**, a potent and selective inhibitor of plasma kallikrein. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development targeting the plasma kallikrein-kinin system.

## **Core Chemical Properties and Identification**

**Plasma kallikrein-IN-1** is a novel heteroaromatic carboxamide derivative identified as a highly potent inhibitor of plasma kallikrein (PKK).[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.



| Property                          | Value                                                                         | Reference |
|-----------------------------------|-------------------------------------------------------------------------------|-----------|
| CAS Number                        | 2691030-28-9                                                                  | [3]       |
| Molecular Formula                 | C23H25F2N7O                                                                   |           |
| Molecular Weight                  | 453.498 g/mol                                                                 | _         |
| IC50 (Human Plasma<br>Kallikrein) | 0.5 nM                                                                        | [3]       |
| Storage Conditions                | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. |           |

## **Mechanism of Action and Signaling Pathways**

Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[1][2][4][5] The activation of plasma prekallikrein to plasma kallikrein initiates a cascade of events, primarily the cleavage of high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[1][2][4][5][6][7] Bradykinin, in turn, activates bradykinin B1 and B2 receptors, leading to increased vascular permeability, vasodilation, and pain.

Plasma kallikrein-IN-1 exerts its inhibitory effect by targeting the active site of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. This mechanism makes it a promising therapeutic candidate for diseases characterized by excessive plasma kallikrein activity, such as hereditary angioedema, diabetic macular edema, and other inflammatory conditions.[1][2][4][5]

Beyond the canonical bradykinin-dependent pathway, plasma kallikrein can also signal independently of bradykinin through the activation of Protease-Activated Receptors (PARs), particularly PAR2. This alternative pathway can also contribute to inflammatory responses.

### **Signaling Pathway Diagrams**

The following diagrams illustrate the key signaling pathways involving plasma kallikrein and the inhibitory action of **Plasma kallikrein-IN-1**.





Click to download full resolution via product page

Caption: The Kallikrein-Kinin System and the inhibitory action of Plasma kallikrein-IN-1.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Novel Heteroaromatic Carboxamide Derivatives as Plasma Kallikrein Inhibitors for Treating Diabetic Complications, Ocular Diseases and Edema-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2021026182A1 Process-scale synthesis of a plasma kallikrein inhibitor Google Patents [patents.google.com]
- 7. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Plasma kallikrein-IN-1 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14918764#plasma-kallikrein-in-1-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com